molecular formula C2H5O5P B1624748 Methoxycarbonylphosphonic Acid CAS No. 55920-68-8

Methoxycarbonylphosphonic Acid

Cat. No.: B1624748
CAS No.: 55920-68-8
M. Wt: 140.03 g/mol
InChI Key: BGYPJLADNCZNGX-UHFFFAOYSA-N
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Description

It is a useful research chemical and has various applications in scientific research and industry.

Preparation Methods

Methoxycarbonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of carboxylic acids with phosphorus trichloride and phosphoric acids, followed by hydrolysis with water . Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol . Industrial production methods often involve large-scale synthesis in cGMP synthesis workshops, ensuring high purity and quality.

Chemical Reactions Analysis

Methoxycarbonylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus trichloride, phosphoric acids, and bromotrimethylsilane . Major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of dialkyl esters with BTMS results in the formation of phosphonic acids .

Scientific Research Applications

Methoxycarbonylphosphonic acid has a wide range of scientific research applications. It is used in the synthesis of various organophosphorus compounds, which have applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in the synthesis of phosphonates and bisphosphonates, which are important in medicinal and industrial chemistry . In biology and medicine, phosphonates derived from this compound are used as antiviral and anticancer agents . In industry, it is used in the production of polymers, ion exchange materials, and catalysts .

Mechanism of Action

The mechanism of action of methoxycarbonylphosphonic acid involves its ability to form stable carbon-to-phosphorus bonds, which increases its chemical and enzymatic stability . This stability allows it to interact with various molecular targets and pathways, making it effective in its applications. For example, in medicinal chemistry, phosphonates derived from this compound inhibit enzymes involved in bone resorption, making them useful in the treatment of bone diseases .

Comparison with Similar Compounds

Methoxycarbonylphosphonic acid is similar to other phosphonates, such as hydroxy- and amino-phosphonates, which also have stable carbon-to-phosphorus bonds . this compound is unique due to its specific molecular structure and reactivity. Similar compounds include phosphoric acid, phosphinic acid, and other organophosphorus compounds . These compounds share similar properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

methoxycarbonylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O5P/c1-7-2(3)8(4,5)6/h1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYPJLADNCZNGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446314
Record name Methoxycarbonylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55920-68-8
Record name Methoxycarbonylphosphonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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